3,5-Dichlorobenzenesulfonamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dichlorobenzenesulfonamide can be synthesized through the sulfonation of 3,5-dichloroaniline with chlorosulfonic acid, followed by neutralization with ammonia . The reaction conditions typically involve maintaining a temperature range of 0-5°C during the addition of chlorosulfonic acid to control the exothermic reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where 3,5-dichloroaniline is treated with chlorosulfonic acid under controlled conditions. The resulting sulfonic acid derivative is then neutralized with ammonia to yield the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichlorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products Formed
Scientific Research Applications
3,5-Dichlorobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dichlorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways . For example, it has been studied for its potential to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorobenzenesulfonamide: Similar in structure but with fluorine atoms instead of chlorine.
3,5-Dibromobenzenesulfonamide: Contains bromine atoms instead of chlorine.
Uniqueness
3,5-Dichlorobenzenesulfonamide is unique due to its specific chlorine substitution pattern, which imparts distinct chemical and biological properties compared to its fluorine or bromine analogs . This makes it particularly useful in certain chemical syntheses and biological studies .
Properties
IUPAC Name |
3,5-dichlorobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNOVNYOUPQVRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351635 | |
Record name | 3,5-Dichlorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19797-32-1 | |
Record name | 3,5-Dichlorobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19797-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dichlorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dichlorobenzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 3,5-Dichlorobenzenesulfonamide and how do these features influence its crystal structure?
A1: this compound (C6H6Cl2N2O2S) exhibits a specific spatial arrangement of its functional groups. The oxygen atoms of the sulfonamide group are positioned on one side of the benzene ring, while the amino group occupies the opposite side []. This configuration plays a crucial role in dictating the compound's crystal structure. Specifically, intermolecular hydrogen bonding occurs between the amino hydrogen (N—H) of one molecule and the sulfonyl oxygen (O) of an adjacent molecule []. This interaction, along with supporting π–π stacking interactions between the aromatic rings, leads to the formation of a three-dimensional network within the crystal lattice []. Additionally, a short Cl⋯Cl contact further contributes to the stability of the crystal structure [].
Q2: Can you describe a method for synthesizing compounds containing the this compound moiety and its significance in medicinal chemistry?
A2: The synthesis of [U-14C]3,5-dichlorobenzenesulfonyl chloride serves as a crucial starting point for creating a range of compounds incorporating the this compound structure []. This particular sulfonyl chloride acts as a versatile building block, enabling the facile attachment of the this compound group to various molecular scaffolds. This synthetic strategy is particularly valuable in medicinal chemistry, as it allows for the development of radiolabeled tracers, which are essential tools in drug discovery and development, particularly for VLA-4 antagonists [].
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